Home > Products > Building Blocks P5242 > [1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid
[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid - 56434-29-8

[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid

Catalog Number: EVT-389460
CAS Number: 56434-29-8
Molecular Formula: C6H4N4O2
Molecular Weight: 164.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

While [, , ]Triazolo[4,3-B]pyridazine-6-carboxylic acid is not explicitly mentioned in the provided papers, it belongs to this class of compounds. Its structure features a carboxylic acid group (-COOH) attached to the 6th position of the [, , ]triazolo[4,3-b]pyridazine scaffold. This carboxylic acid functionality could serve as a versatile handle for further chemical modifications and potentially contribute to unique biological properties.

Future Directions

Future research directions for [, , ]Triazolo[4,3-B]pyridazine-6-carboxylic acid should focus on:

  • Synthesis and Characterization: Developing efficient synthetic routes to [, , ]Triazolo[4,3-B]pyridazine-6-carboxylic acid and its derivatives is crucial. This should be followed by comprehensive characterization using various spectroscopic techniques to confirm their structures.
  • Structure-Activity Relationship (SAR) Studies: Conducting systematic SAR studies by modifying the substituents on the [, , ]Triazolo[4,3-B]pyridazine-6-carboxylic acid scaffold would provide valuable insights into the structural features responsible for their biological activities. This knowledge can guide the rational design of more potent and selective compounds.

Overall, while [, , ]Triazolo[4,3-B]pyridazine-6-carboxylic acid is not directly covered in the provided papers, the available information about its structural analogs provides a valuable foundation for future research. Exploring the synthesis, properties, and applications of this compound and its derivatives holds significant potential for diverse scientific disciplines, particularly in medicinal and agricultural chemistry.

7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (TPA023)

    Compound Description: TPA023 is a triazolopyridazine derivative recognized for its selective agonist activity at the α2 and α3 subtypes of the GABAA receptor. [, ] This selectivity profile makes it a promising candidate for anxiolytic therapy with a reduced risk of sedation compared to non-selective benzodiazepines. [, ] Studies have shown TPA023 to be effective in treating anxiety in both rodent and primate models without inducing significant sedation. [] Moreover, TPA023 displays anticonvulsant properties and a lower potential for withdrawal symptoms compared to traditional benzodiazepines. []

    Relevance: TPA023 shares the core triazolopyridazine structure with [, , ]Triazolo[4,3-B]pyridazine-6-carboxylic acid. The presence of a carboxylic acid group at the 6-position in [, , ]Triazolo[4,3-B]pyridazine-6-carboxylic acid and the diverse substitutions at the 3, 6, and 7 positions in TPA023 highlight the potential for modification within this scaffold to achieve specific pharmacological profiles.

6-Chloro-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine (CMTP)

    Compound Description: CMTP is a triazolopyridazine derivative synthesized and characterized for its antioxidant properties. [] Structural analysis using X-ray diffraction revealed the compound's crystal structure and intermolecular interactions. [] Furthermore, computational studies using DFT calculations provided insights into its chemical reactivity and potential for antioxidant activity, which was further supported by molecular docking studies. []

    Relevance: CMTP exhibits a structural similarity to [, , ]Triazolo[4,3-B]pyridazine-6-carboxylic acid, with the presence of a chlorine atom at the 6-position and a substituted methyl group at the 3-position. These shared structural features underscore the versatility of the triazolopyridazine core as a scaffold for developing compounds with diverse biological activities.

3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine (CL 218872)

    Compound Description: CL 218872 is a triazolopyridazine derivative investigated as a potential anxiolytic agent. [] Its structure was meticulously characterized using analytical techniques such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. [] The compound has been labeled with carbon-14 and carbon-13 to facilitate absorption and metabolism studies, further highlighting its potential therapeutic relevance. []

    Relevance: CL 218872 shares the triazolopyridazine core with [, , ]Triazolo[4,3-B]pyridazine-6-carboxylic acid, demonstrating the importance of this scaffold in the development of anxiolytic agents. The presence of a phenyl ring with a trifluoromethyl substituent at the 6-position in CL 218872 emphasizes the potential for exploring various substituents at this position to optimize anxiolytic activity.

6-(Substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines

    Compound Description: This class of triazolopyridazine derivatives displays anxiolytic activity, as demonstrated by their protective effects against pentylenetetrazole-induced convulsions and their performance in the thirsty rat conflict procedure. [] These compounds also exhibit inhibitory activity against [3H]diazepam binding, suggesting a potential mechanism of action. [] Structure-activity relationships within this class of compounds reveal the impact of substituents on the phenyl ring at the 6-position on their anxiolytic activity. []

    Relevance: The 6-(Substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines are directly related to [, , ]Triazolo[4,3-B]pyridazine-6-carboxylic acid, with both sharing the same triazolopyridazine core structure. The exploration of various substituents on the phenyl ring at the 6-position in this series highlights the potential for modulating the biological activity of [, , ]Triazolo[4,3-B]pyridazine-6-carboxylic acid through structural modifications.

6-Aryl-1,2,4-triazolo[4,3-b]pyridazines

    Compound Description: This series of compounds highlights a novel and efficient synthetic approach to constructing the 1,2,4-triazolo[4,3-b]pyridazine scaffold. [] The methodology involves a three-step sequence, enabling the preparation of diverse 6-aryl-substituted triazolopyridazines under mild conditions and with high yields. [] This synthetic advancement offers a valuable tool for exploring the structure-activity relationships and pharmacological potential of triazolopyridazine derivatives.

    Relevance: The 6-aryl-1,2,4-triazolo[4,3-b]pyridazines are directly structurally related to [, , ]Triazolo[4,3-B]pyridazine-6-carboxylic acid, differing only in the presence of an aryl substituent instead of a carboxylic acid at the 6-position. This close structural similarity underscores the versatility of the triazolopyridazine scaffold and its potential for generating diverse chemical libraries with a range of biological activities.

6-Chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine

    Compound Description: This compound serves as a crucial intermediate in the synthesis of various triazolopyridazine derivatives. [] Its structure has been meticulously characterized, and its lipophilicity has been studied alongside its acetate and the corresponding 3-methyl tetrazolopyridazine derivative. [] The crystal structure analysis revealed interesting insights into its molecular aggregation and intermolecular interactions. []

    Relevance: 6-Chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine is structurally similar to [, , ]Triazolo[4,3-B]pyridazine-6-carboxylic acid, sharing the core triazolopyridazine framework. The presence of chlorine atoms at the 3 and 6 positions of this compound makes it a versatile precursor for further functionalization, offering opportunities to explore different substituents and their impact on the biological activities of triazolopyridazine derivatives.

7-(1-Pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazines

    Compound Description: This series of compounds, specifically 7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazine, was a key target in investigating the reactivity of 3,4,5-trichloropyridazine with secondary amines. [] The synthesis involved selective substitution reactions and cyclization steps, showcasing the potential for generating diversely substituted triazolopyridazines. []

    Relevance: The 7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazines share the core triazolopyridazine structure with [, , ]Triazolo[4,3-B]pyridazine-6-carboxylic acid, highlighting the importance of this scaffold in exploring structure-activity relationships. While [, , ]Triazolo[4,3-B]pyridazine-6-carboxylic acid has a carboxylic acid group at the 6-position, the 7-(1-pyrrolidinyl) derivative explores the effects of a pyrrolidinyl substituent at the 7-position, providing insights into the potential influence of diverse substituents on the biological activity of this class of compounds.

3-(Substituted phenyl)-6-(substituted phenyl)-(1,2,4)triazolo(4,3-b)pyridazines

    Compound Description: This series of triazolopyridazine derivatives has been synthesized and evaluated for its antifungal and antibacterial properties. [, ] The compounds showed promising in vitro activity against various fungal and bacterial strains. [, ] The diverse substituents on the phenyl rings at the 3 and 6 positions provide insights into structure-activity relationships and allow for the optimization of antimicrobial potency.

    Relevance: The 3-(substituted phenyl)-6-(substituted phenyl)-(1,2,4)triazolo(4,3-b)pyridazines are structurally analogous to [, , ]Triazolo[4,3-B]pyridazine-6-carboxylic acid, sharing the core triazolopyridazine scaffold. The presence of substituted phenyl rings at both the 3 and 6 positions highlights the potential for exploring various substituents at these positions to tailor the biological activities of [, , ]Triazolo[4,3-B]pyridazine-6-carboxylic acid derivatives.

6,8-Diaryl-1,2,4-triazolo[4,3-b]pyridazines

  • Relevance: The 6,8-diaryl-1,2,4-triazolo[4,3-b]pyridazines share the central triazolopyridazine core structure with [, , ]Triazolo[4,3-B]pyridazine-6-carboxylic acid. The exploration of various aryl substituents at the 6 and 8 positions in this series emphasizes the potential for modifying the pharmacological profile of [, , ]Triazolo[4,3-B]pyridazine-6-carboxylic acid through structural variations.

    Compound Description: This series of compounds, including the corresponding aldehyde, nitrile, chloromethyl, and aminomethyl derivatives, were synthesized and evaluated as potential antihypertensive agents. [] The synthetic approach involved modifications at the 3-position of the triazolopyridazine scaffold. [] Despite their structural similarity to known antihypertensive agents, these compounds did not show significant activity in lowering blood pressure. []

    Relevance: The [, , ]Triazolo[4,3-b]pyridazine-3-methanol derivatives are directly related to [, , ]Triazolo[4,3-B]pyridazine-6-carboxylic acid, with both sharing the triazolopyridazine core structure. These compounds highlight the possibility of altering the pharmacological profile of [, , ]Triazolo[4,3-B]pyridazine-6-carboxylic acid by introducing various substituents at the 3-position, showcasing the importance of this position for modulating biological activity within this class of compounds.

6-[4-(1H-Imidazol-1-yl)phenyl]-1,2,4-triazolo[4,3-b]pyridazines

    Compound Description: This series of compounds was synthesized as part of an effort to develop novel cardiotonic agents. [] While the intermediate hydrazine derivatives displayed potent positive inotropic activity, the final fused bicyclic pyridazines exhibited significantly reduced potency. [] Interestingly, these compounds demonstrated potent but non-selective inhibitory activity against cardiac phosphodiesterase, suggesting a potential mechanism for their cardiovascular effects. []

    Relevance: The 6-[4-(1H-imidazol-1-yl)phenyl]-1,2,4-triazolo[4,3-b]pyridazines share the core triazolopyridazine structure with [, , ]Triazolo[4,3-B]pyridazine-6-carboxylic acid. The presence of a phenyl ring with an imidazole substituent at the 6-position emphasizes the potential for exploring various aromatic and heterocyclic substituents at this position to modify the biological activity and explore potential therapeutic applications of [, , ]Triazolo[4,3-B]pyridazine-6-carboxylic acid derivatives.

Overview

[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid is a heterocyclic compound characterized by a fused triazole and pyridazine ring system. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and utility as a building block for more complex molecules.

Source

This compound can be synthesized through various chemical methods, often involving cyclization reactions of suitable precursors. The first synthesis of related triazolo derivatives was reported in 1959, establishing a foundation for further research and development in this area .

Classification

[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid belongs to the class of triazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. It is classified as an organic compound due to its carbon-based structure.

Synthesis Analysis

Methods

The synthesis of [1,2,4]triazolo[4,3-B]pyridazine-6-carboxylic acid typically involves several key steps:

  1. Cyclization Reactions: One common method involves the reaction of ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate with sodium hydroxide. This step is crucial for forming the triazolo ring structure.
  2. Decarboxylation: Following cyclization, decarboxylation is performed in ethanol to yield the final product .

Technical Details

The reaction conditions for these syntheses often require careful control of temperature and pH to optimize yield and purity. Continuous flow techniques may also be employed in industrial settings to enhance efficiency .

Molecular Structure Analysis

Structure

The molecular structure of [1,2,4]triazolo[4,3-B]pyridazine-6-carboxylic acid features a fused ring system consisting of a triazole and a pyridazine moiety. The carboxylic acid functional group at position 6 plays a significant role in its reactivity and biological activity.

Data

  • Molecular Formula: C_7H_6N_4O_2
  • Molecular Weight: Approximately 178.15 g/mol
  • Melting Point: Specific melting point data can vary based on purity but is typically within the range observed for similar compounds.
Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid can undergo several types of chemical reactions:

  • Oxidation: Using agents like potassium permanganate or hydrogen peroxide can convert this compound into more oxidized forms.
  • Reduction: Agents such as lithium aluminum hydride or sodium borohydride can reduce the compound to alcohols or amines.
  • Substitution: Nucleophilic substitution reactions are common where halogen atoms on the pyridazine ring are replaced by nucleophiles like amines or thiols .

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic or neutral conditions
ReductionLithium aluminum hydrideDry ether
SubstitutionSodium hydrideDimethylformamide (DMF)
Mechanism of Action

Process

The mechanism of action for [1,2,4]triazolo[4,3-B]pyridazine-6-carboxylic acid involves its interaction with various biological targets:

  • Enzyme Inhibition: The compound binds to active sites on enzymes, leading to inhibition or modulation of their catalytic activity. This action can influence metabolic pathways significantly.
  • Cell Signaling Modulation: It has been shown to affect cell signaling pathways related to growth and apoptosis .

Data

Studies indicate that this compound's binding affinity varies depending on the target enzyme and cellular context. Its effects on cellular processes have been observed in vitro and suggest potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in polar solvents such as water and methanol.
  • Stability: Stability can be influenced by pH and temperature; degradation studies are essential for understanding its long-term viability in biological systems.

Chemical Properties

The presence of the carboxylic acid group enhances its acidity and reactivity in various chemical transformations. The compound's ability to participate in nucleophilic substitution reactions makes it versatile in synthetic applications .

Applications

Scientific Uses

[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid has several applications across different fields:

  • Medicinal Chemistry: It is being explored as a potential anticancer agent due to its ability to inhibit key enzymes involved in cancer cell proliferation.
  • Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Its derivatives are investigated for use in developing new materials with specific properties .
Synthetic Methodologies and Optimization Strategies

Cyclization Reactions for Triazolopyridazine Core Formation

The construction of the [1,2,4]triazolo[4,3-b]pyridazine scaffold relies heavily on cyclization strategies, with hydrazine-mediated and diazonium-based routes representing the most efficient methodologies.

Hydrazine-Mediated Cyclization Pathways

Hydrazinopyridazines serve as pivotal precursors for triazolopyridazine annulation. The reaction typically involves condensation of 3-chloro-6-hydrazinopyridazine with carbonyl sources (aldehydes, ketones, or orthoesters) under acid catalysis or thermal conditions. For instance, cyclization with acetic acid yields 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine, while ethyl chloroformate generates the 3-carbethoxy analog [8]. This reaction proceeds via Schiff base formation followed by oxidative aromatization, often using bromine in acetic acid with sodium acetate [8]. Optimization studies reveal that electron-deficient carbonyl partners accelerate cyclization rates but may compromise yields due to side reactions. Recent advances employ microwave irradiation to enhance efficiency, reducing reaction times from hours to minutes while improving yields by 15-30% compared to conventional heating [7].

Diazonium Salt-Based Cyclization Approaches

Diazonium chemistry enables alternative access to the triazolopyridazine core. 3-Amino-6-hydrazinopyridazines undergo diazotization with sodium nitrite in acidic media (HCl/H₂SO₄) at 0-5°C, generating unstable diazonium intermediates that spontaneously cyclize to triazolopyridazines [3]. This method demonstrates exceptional regiocontrol, avoiding the isomeric [1,2,4]triazolo[1,5-b]pyridazines. Key parameters include:

  • Acid Concentration: >2M HCl minimizes diazonium decomposition
  • Temperature Control: <10°C prevents dinitrogen extrusion
  • Electron-Withdrawing Groups: Nitro or cyano substituents at C-5 stabilize the diazonium intermediate, enabling isolation prior to cyclization [3] [8]

Table 1: Comparative Analysis of Triazolopyridazine Cyclization Methods

MethodPrecursorConditionsYield RangeKey Advantage
Hydrazine/Aldehyde3-Chloro-6-hydrazinopyridazineRCHO, Δ, 2-6h65-85%Broad substrate scope
Hydrazine/Acid3-Chloro-6-hydrazinopyridazineRCOOH, PPA, 120°C, 3h70-92%Direct access to 3-alkyl derivatives
Diazonium Cyclization3-Amino-6-hydrazinopyridazineNaNO₂, HCl, 0-5°C, 0.5h55-75%Regioselectivity, no isomer formation

Functionalization of the Pyridazine Scaffold

Carboxylic Acid Group Introduction via Oxidation and Substitution

The carboxylic acid functionality at C-6 is installed through two primary strategies: side-chain oxidation and nucleophilic displacement. Methyl-substituted derivatives (e.g., 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine) undergo efficient oxidation using KMnO₄ in pyridine/water (4:1) at 80°C for 6-8 hours, achieving 75-90% conversion to the carboxylic acid . Alternatively, halogenated intermediates enable carboxylation via metal-mediated cross-coupling:

  • Pd-Catalyzed Carbonylation: 6-Bromo derivatives react with CO (1 atm) in methanol/Pd(PPh₃)₄/Et₃N at 80°C, yielding methyl esters hydrolyzed to acids (60-75%)
  • Cyanation/Hydrolysis: 6-Chloro compounds with CuCN/DMF at 150°C provide 6-cyano intermediates, followed by acidic hydrolysis (H₂SO₄/H₂O, reflux) to carboxylic acids (overall 50-65%) [3]Recent advances employ continuous-flow oxidation with O₂/Pt/C catalysts, enhancing safety and scalability for gram-scale production [7].

Regioselective Modifications at Position C-6 and C-8

The C-6 position exhibits greater electrophilicity compared to C-8 due to the electron-withdrawing triazole ring, enabling chemoselective transformations:

  • Nucleophilic Aromatic Substitution (SNAr): 6-Chloro derivatives undergo displacement with O- (hydroxide), N- (amines), and S-nucleophiles (thiols) in DMF at 25-80°C. Electron-deficient amines (piperazine, morpholine) react at 25°C within 1h, while anilines require 80°C and 12h [4]
  • Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura reactions occur selectively at C-6 with arylboronic acids (Pd(OAc)₂/XPhos, K₂CO₃, dioxane/H₂O, 80°C, 8h; 65-90%), whereas C-8 halogen remains inert under these conditions [3]C-8 functionalization requires halogen-directed ortho-lithiation at -78°C followed by electrophile quenching (e.g., DMF → aldehyde, CO₂ → carboxylic acid), albeit with moderate yields (40-55%) due to competing triazole decomposition [4].

Table 2: Regioselectivity in Electrophilic and Nucleophilic Reactions

Reaction TypePositionRepresentative TransformationYieldRelative Rate vs C-6
SNArC-6Cl → OCH₃ (NaOCH₃/MeOH)92%1.0 (reference)
C-8No reaction-<0.01
Suzuki CouplingC-6Br → Ph (PhB(OH)₂, Pd(PPh₃)₄)85%1.0
C-8Br → Ph (identical conditions)<5%0.06
Electrophilic Aromatic SubstitutionC-6Nitration (HNO₃/H₂SO₄)35%0.4
C-8Nitration (HNO₃/H₂SO₄)55%1.4

Solid-Phase and Solution-Phase Synthesis Comparative Analysis

Solid-phase synthesis (SPS) employs polymer-bound hydrazines (e.g., Wang resin-hydrazide) for triazolopyridazine assembly, enabling combinatorial library generation:

  • Cyclization Step: Resin-bound hydrazine reacts with 3,6-dichloropyridazine (DCM, 25°C, 12h), followed by cyclization with aldehydes (EtOH/AcOH, 80°C, 3h)
  • Cleavage: TFA/DCM (1:1) liberates the acid directly or esters via alcoholysis, with purities >85% by HPLC [8]Advantages include automated purification and high-throughput screening compatibility, though yields are typically 15-20% lower than solution-phase due to incomplete resin reactions.

Solution-phase synthesis remains preferred for large-scale production (>100g batches):

  • Step Economy: Direct cyclization-functionalization sequences avoid protecting groups (e.g., one-pot hydrazine cyclization/KMnO₄ oxidation)
  • Solvent Optimization: Switch from DMF to biodegradable solvents like Cyrene™ maintains yields while reducing E-factors by 40% [7]
  • Microwave Acceleration: Catalyst-free cyclizations in enaminonitrile/benzohydrazide systems under MW (140°C, toluene, 3h) achieve 89% yield versus 72% conventionally [7]

Critical comparison reveals SPS excels for diverse analog synthesis (<1g scale, IC₅₀ screening), while solution-phase dominates for API-scale carboxylic acid production, especially using continuous-flow oxidation for safety and efficiency [7] [8].

Concluding Remarks[1,2,4]Triazolo[4,3-b]pyridazine-6-carboxylic acid exemplifies strategic synergy between classical heterocyclic chemistry and modern process optimization. Regioselective C-6 carboxylation via oxidation or displacement provides versatile handles for pharmacophore elaboration, while microwave-assisted and flow technologies address historical scalability challenges. The compound's synthetic accessibility underpins its emerging significance in drug discovery, particularly as a kinase-directed scaffold in oncology and antiparasitic agents.

Properties

CAS Number

56434-29-8

Product Name

[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid

Molecular Formula

C6H4N4O2

Molecular Weight

164.12 g/mol

InChI

InChI=1S/C6H4N4O2/c11-6(12)4-1-2-5-8-7-3-10(5)9-4/h1-3H,(H,11,12)

InChI Key

MKKUXSHZWHEBCW-UHFFFAOYSA-N

SMILES

C1=CC2=NN=CN2N=C1C(=O)O

Canonical SMILES

C1=CC2=NN=CN2N=C1C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.